molecular formula C6H5BrN2O3 B1416141 Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS No. 71933-03-4

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Cat. No. B1416141
CAS RN: 71933-03-4
M. Wt: 233.02 g/mol
InChI Key: LQTKGJRZBOYLEY-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 71933-03-4 . It has a molecular weight of 233.02 and its IUPAC name is methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is 1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) . The InChI key is LQTKGJRZBOYLEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a solid compound . The compound is shipped at normal temperature .

Scientific Research Applications

Comprehensive Analysis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Applications

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate: is a chemical compound with the molecular formula

C6H5BrN2O3 C_6H_5BrN_2O_3 C6​H5​BrN2​O3​

and a molecular weight of 233.02 . It is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Below is a detailed analysis of its unique applications across various scientific research fields.

Anticancer Drug Synthesis

This compound has been utilized in the synthesis of novel anticancer agents. Specifically, derivatives of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate have shown promising results in inhibiting the proliferation of various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the pyrimidine ring has been found to enhance antiproliferative activity, making it a valuable scaffold for developing new chemotherapeutic drugs.

Molecular Docking Studies

In silico studies, including molecular docking and molecular dynamics simulations, have employed this compound to explore binding orientations and stabilities within the active sites of target proteins . These studies are crucial for understanding the interaction between potential drug molecules and their biological targets, aiding in the design of more effective therapeutic agents.

Chemical Synthesis Intermediates

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate serves as an intermediate in the synthesis of various complex molecules. Its reactive sites allow for multiple chemical transformations, making it a key starting material in the construction of diverse organic compounds.

Material Science Research

The compound’s structural features enable its use in material science research, where it can be incorporated into novel materials with potential applications in electronics, photonics, and nanotechnology.

Analytical Chemistry

Due to its well-defined structure and properties, Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is used as a standard or reference compound in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC . These methods are essential for the qualitative and quantitative analysis of chemical substances.

Computational Chemistry Simulations

The compound is also used in computational chemistry for simulation purposes. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize it to produce visualizations that help in understanding molecular behavior and interactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652829
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

CAS RN

71933-03-4
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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